REACTION_CXSMILES
|
C[O:2][C:3]1[C:8]([CH:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)=[CH:7][CH:6]=[CH:5][N:4]=1.Cl>>[NH:12]1[CH2:13][CH2:14][CH:9]([C:8]2[C:3](=[O:2])[NH:4][CH:5]=[CH:6][CH:7]=2)[CH2:10][CH2:11]1
|
Name
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tert-Butyl 4-(2-methoxypyridin-3-yl)piperidine-1-carboxylate
|
Quantity
|
204 mg
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC=C1C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5.81 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |